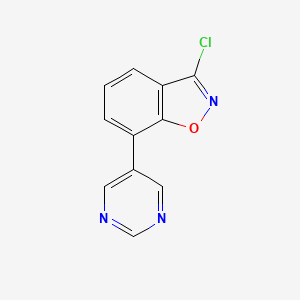
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a fused benzene and oxazole ring. This particular compound features a chlorine atom at the 3-position and a pyrimidin-5-yl group at the 7-position, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetic acid followed by cyclization with pyrimidin-5-ylamine under acidic conditions. Another approach involves the condensation of 3-chlorobenzo[d]oxazole-7-carboxylic acid with pyrimidin-5-ylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Alkyl or aryl derivatives of the compound.
Scientific Research Applications
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or protein function.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is similar to other benzoxazole derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
3-Chloro-7-phenyl-1,2-benzoxazole: Lacks the pyrimidin-5-yl group.
3-Chloro-7-methyl-1,2-benzoxazole: Has a methyl group instead of the pyrimidin-5-yl group.
3-Chloro-7-pyrimidin-4-yl-1,2-benzoxazole: Has the pyrimidin-4-yl group instead of the pyrimidin-5-yl group.
These compounds differ in their biological activities and applications due to the variations in their substitution patterns.
Properties
Molecular Formula |
C11H6ClN3O |
|---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
3-chloro-7-pyrimidin-5-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6ClN3O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H |
InChI Key |
OWYJSGHLXOZMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


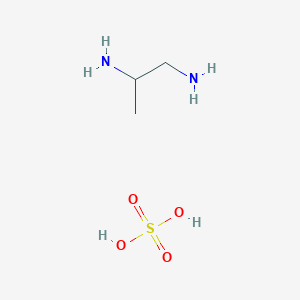
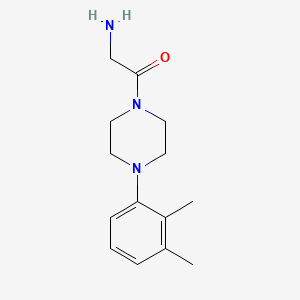
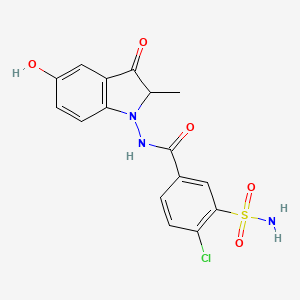
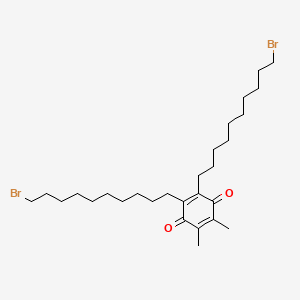

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
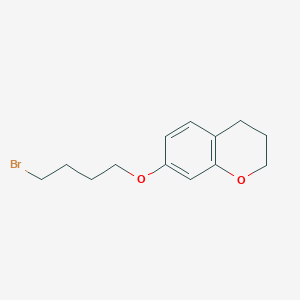
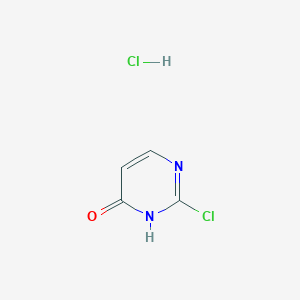
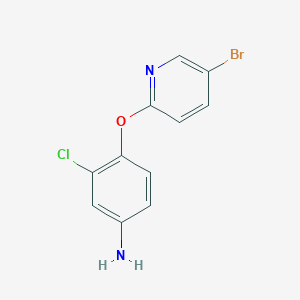

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
